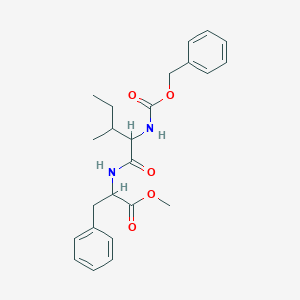

Z-Ile-phe-ome

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl (2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its intricate structure, which includes multiple chiral centers, making it a subject of interest in stereochemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. One common approach is the use of flow microreactor systems, which allow for efficient and sustainable synthesis of complex esters . These systems enable precise control over reaction conditions, leading to high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems, which offer advantages in terms of scalability and sustainability. These systems can be optimized to minimize waste and energy consumption, making the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Ammonia, amines

Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl (2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate include:

- Methyl (2S)-2-[[(2S,3S)-3-methyl-2-(methoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate

- Methyl (2S)-2-[[(2S,3S)-3-methyl-2-(benzylamino)pentanoyl]amino]-3-phenylpropanoate

Uniqueness

The uniqueness of methyl (2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its multiple chiral centers and complex structure make it a valuable compound for studying stereochemical effects and developing new synthetic methodologies .

Biological Activity

Z-Ile-Phe-OMe is a tetrapeptide derivative that has garnered attention in the field of medicinal chemistry due to its biological activity, particularly in relation to protease inhibition and potential therapeutic applications. This article delves into the synthesis, biological activity, and relevant research findings surrounding this compound.

Synthesis of this compound

The synthesis of this compound typically involves coupling the protected amino acids using various methods, including solid-phase synthesis and liquid-assisted ball milling. The latter has been shown to enhance yields while minimizing epimerization, a common issue in peptide synthesis. For instance, Z-Ala-Phg-Ile-OMe was synthesized with an impressive yield of 88% using ball milling techniques, demonstrating the effectiveness of this method in producing high-purity peptides without significant loss of stereochemical integrity .

Biological Activity

This compound exhibits notable biological activities, primarily as an inhibitor of cysteine proteases such as cathepsin B. These proteases play critical roles in various physiological processes, including protein degradation and apoptosis. The inhibition of these enzymes can lead to significant therapeutic effects, particularly in conditions characterized by excessive proteolytic activity.

- Caspase Inhibition : Research indicates that this compound acts as a selective inhibitor of caspase-8 and caspase-3, which are crucial for apoptotic signaling pathways. This inhibition can modulate immune responses by affecting T cell activation and proliferation .

- Immunosuppressive Properties : Studies have demonstrated that this compound can suppress T cell activation in vitro, leading to decreased proliferation in response to mitogenic stimuli such as IL-2. In vivo studies further corroborated these findings, showing increased bacterial loads in models treated with this compound, indicating its potential as an immunosuppressive agent .

- Antimicrobial Activity : Preliminary assays have shown that derivatives of this compound exhibit moderate to good antimicrobial activity against various pathogenic microbes. This suggests potential applications in treating infections caused by resistant strains .

Case Studies

Several studies have explored the effects of this compound in different biological contexts:

- Arthritis Models : In murine models of arthritis, administration of this compound resulted in significant reductions in inflammation and cartilage damage, correlating with high cathepsin B activity levels. This highlights its therapeutic potential in inflammatory diseases .

- Cancer Research : The immunosuppressive properties observed with this compound may also be leveraged in cancer therapy, where modulation of immune responses can enhance the efficacy of certain treatments or reduce adverse effects associated with immune activation .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Study | Activity Assessed | Findings |

|---|---|---|

| Rasnick et al. (2020) | Caspase Inhibition | Significant reduction in T cell proliferation; effective immunosuppression |

| Yagel et al. (2018) | Antimicrobial Activity | Moderate to good activity against Gram-negative bacteria |

| Esser et al. (1990) | Arthritis Model | Reduced inflammation and cartilage damage; high cathepsin B activity noted |

Properties

CAS No. |

4818-06-8 |

|---|---|

Molecular Formula |

C24H30N2O5 |

Molecular Weight |

426.5 g/mol |

IUPAC Name |

methyl 2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C24H30N2O5/c1-4-17(2)21(26-24(29)31-16-19-13-9-6-10-14-19)22(27)25-20(23(28)30-3)15-18-11-7-5-8-12-18/h5-14,17,20-21H,4,15-16H2,1-3H3,(H,25,27)(H,26,29) |

InChI Key |

MNGJXXOGLLZAJR-UHFFFAOYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.